N-(but-3-yn-1-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide
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Overview
Description
N-(but-3-yn-1-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide, also known as Coumarin alkyne CoLDR probe , is a proteomic cysteine probe. It was developed by the Nir London lab as part of covalent ligand-directed release chemistry (CoLDR). CoLDR represents a novel approach for targeted covalent inhibitor discovery and design. Specifically, this CoLDR probe is a coumarin derivative with a terminal alkyne functional group, making it suitable for click chemistry applications .
Molecular Structure Analysis
The molecular formula of N-(but-3-yn-1-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide is C17H15NO4 , with a molecular weight of approximately 297.31 g/mol . The compound contains an alkyne functional group, which is crucial for its reactivity in click chemistry reactions .
Chemical Reactions Analysis
N-(but-3-yn-1-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide can participate in click chemistry reactions due to its terminal alkyne group. Click chemistry is a powerful tool for bioconjugation, drug discovery, and chemical biology. The compound’s alkyne moiety allows it to react selectively with azides, forming stable triazole linkages. Researchers can use this property to label proteins, study protein-protein interactions, and develop targeted inhibitors .
properties
IUPAC Name |
N-but-3-ynyl-2-oxo-1H-pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-2-3-6-11-9(13)8-5-4-7-12-10(8)14/h1,4-5,7H,3,6H2,(H,11,13)(H,12,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROUXCDUEEVSDEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCNC(=O)C1=CC=CNC1=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(but-3-yn-1-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide |
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